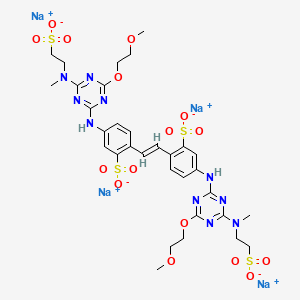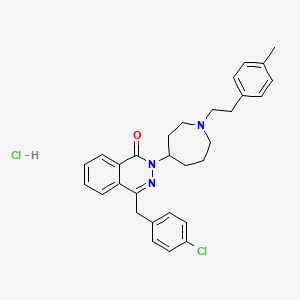
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethoxy)-1-piperidinyl)ethyl)-1-methyl-3-(2-methylpropyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethoxy)-1-piperidinyl)ethyl)-1-methyl-3-(2-methylpropyl)-, dihydrochloride is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by its unique substituents, which contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethoxy)-1-piperidinyl)ethyl)-1-methyl-3-(2-methylpropyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of various substituents through nucleophilic substitution, alkylation, and other organic reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethoxy)-1-piperidinyl)ethyl)-1-methyl-3-(2-methylpropyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its effects on cellular processes and pathways can provide insights into its potential therapeutic applications.
Medicine
The compound may have potential medicinal applications, such as acting as a drug candidate for the treatment of various diseases. Its pharmacokinetics, pharmacodynamics, and toxicity profiles are important areas of research.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may contribute to the performance and functionality of these materials.
作用机制
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethoxy)-1-piperidinyl)ethyl)-1-methyl-3-(2-methylpropyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Similar compounds to 1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethoxy)-1-piperidinyl)ethyl)-1-methyl-3-(2-methylpropyl)-, dihydrochloride include other purine derivatives with different substituents. Examples include:
- 1H-Purine-2,6-dione, 7-[(2-chlorophenyl)methyl]-8-(4-ethyl-1-piperazinyl)-3,7-dihydro-1,3-dimethyl
- 1H-Purine-2,6-dione, 7-[(2-methylphenyl)methyl]-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1,3-dimethyl
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties may include unique reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
90749-52-3 |
|---|---|
分子式 |
C30H39Cl2N5O3 |
分子量 |
588.6 g/mol |
IUPAC 名称 |
8-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C30H37N5O3.2ClH/c1-21(2)20-35-28-26(29(36)33(3)30(35)37)31-25(32-28)16-19-34-17-14-24(15-18-34)38-27(22-10-6-4-7-11-22)23-12-8-5-9-13-23;;/h4-13,21,24,27H,14-20H2,1-3H3,(H,31,32);2*1H |
InChI 键 |
JRVUGWHXRVRORB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)

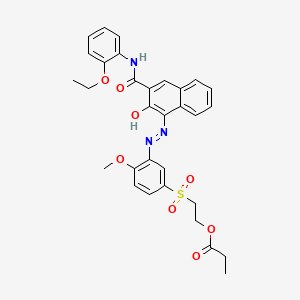

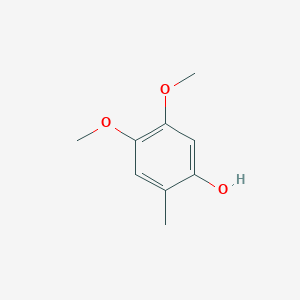

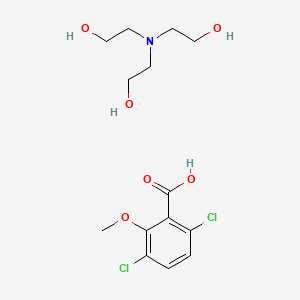
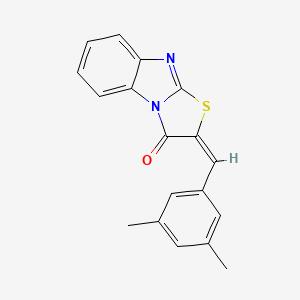


![(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B12722231.png)

